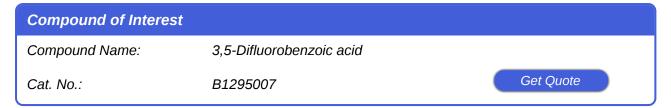


# A Comprehensive Technical Guide to 3,5-Difluorobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth overview of **3,5-Difluorobenzoic acid** (CAS No. 455-40-3), a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, safety information, and visualizations of relevant biological pathways and chemical syntheses are included to support researchers in their practical applications of this versatile compound.

## **Chemical Identity and Properties**

**3,5-Difluorobenzoic acid** is a white to off-white crystalline solid.[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its utility as a synthetic intermediate.[2]

Table 1: Chemical Identifiers for 3,5-Difluorobenzoic Acid



Identifier	Value
CAS Number	455-40-3[3]
Molecular Formula	C7H4F2O2[3]
Molecular Weight	158.10 g/mol
IUPAC Name	3,5-difluorobenzoic acid[1]
InChI	InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3- 5/h1-3H,(H,10,11)[1]
SMILES	C1=C(C=C(C=C1F)F)C(=O)O[1]

Table 2: Physical and Chemical Properties of 3,5-Difluorobenzoic Acid

Property	Value
Melting Point	121-124 °C[4]
Boiling Point	243.2 ± 20.0 °C (Predicted)
Density	1.3486 g/cm³ (Estimate)
рКа	3.52 ± 0.10 (Predicted)
Solubility	Soluble in Chloroform, Slightly Soluble in Methanol
Appearance	White to off-white needles and chunks[4]

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the verification of the identity and purity of **3,5- Difluorobenzoic acid**.

Table 3: Spectroscopic Data for 3,5-Difluorobenzoic Acid



Spectrum Type	Key Data Points
¹H NMR	Spectra available at ChemicalBook.[2]
<sup>13</sup> C NMR	Spectra available at ChemicalBook.[5]
Mass Spec (GC-MS)	m/z Top Peak: 141, m/z 2nd Highest: 158, m/z 3rd Highest: 113[1]
FTIR	Spectra available at PubChem.[1]
Raman	Spectra available at PubChem.[1]

### **Mass Spectrometry Fragmentation**

In mass spectrometry, carboxylic acids like **3,5-Difluorobenzoic acid** typically exhibit fragmentation patterns involving the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

## **Synthesis Protocols**

Several synthetic routes for **3,5-Difluorobenzoic acid** have been reported, with common starting materials including **1**-bromo-**3**,5-difluorobenzene and **3**,5-difluorobenzaldehyde.

# General Experimental Protocol: Oxidation of 3,5-Difluorobenzaldehyde

This protocol outlines a general method for the synthesis of **3,5-Difluorobenzoic acid** via the oxidation of **3,5-difluorobenzaldehyde**.

#### Reagents and Materials:

- 3,5-Difluorobenzaldehyde
- · Diphenyl diselenide
- Hydrogen peroxide (30% w/w)
- Water

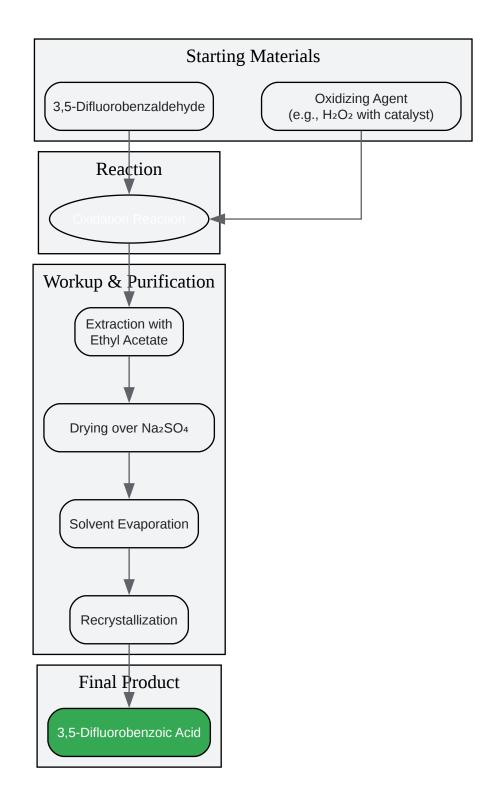


- Ethyl acetate (EtOAc)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add hydrogen peroxide (1 mmol, 0.1 mL of 30% w/w solution).
- Stir the mixture at room temperature until the reaction mixture becomes colorless.
- Add 3,5-difluorobenzaldehyde (1 mmol) to the reaction mixture.
- Continue stirring at room temperature for 6 hours.
- After the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude **3,5-Difluorobenzoic acid**.
- The crude product can be further purified by recrystallization.[6]





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A representative workflow for the synthesis of **3,5-Difluorobenzoic acid**.

# **Applications in Drug Development and Research**



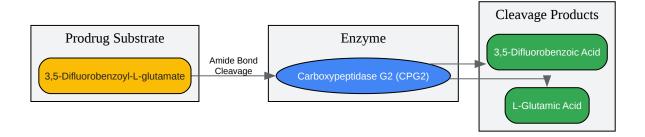
**3,5-Difluorobenzoic acid** is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.

#### **Enzyme Inhibitors**

Derivatives of **3,5-Difluorobenzoic acid** are integral to the development of potent enzyme inhibitors. For instance, it is a crucial component in the synthesis of novel pyrimidine-based compounds that act as Aurora A kinase inhibitors, which are under investigation for their potential in cancer therapy.

#### **Prodrug Design and Bioimaging**

A derivative of **3,5-Difluorobenzoic acid**, 3,5-difluorobenzoyl-L-glutamate, serves as a prodrug substrate for Carboxypeptidase G2 (CPG2). This enzyme is employed in gene-directed enzyme prodrug therapy (GDEPT) for cancer. The enzymatic cleavage of the amide bond in the prodrug by CPG2 releases L-glutamic acid, a process that can be monitored non-invasively using specialized Magnetic Resonance (MR) imaging techniques.



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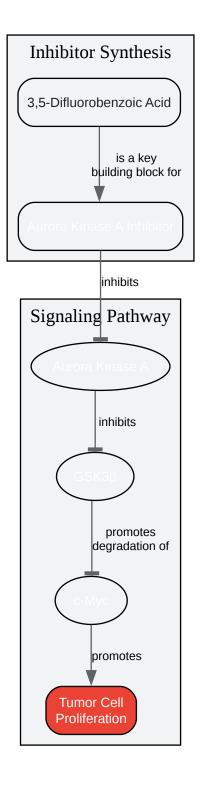
Enzymatic cleavage of 3,5-difluorobenzoyl-L-glutamate by Carboxypeptidase G2.

# Signaling Pathway Modulation: Aurora Kinase A Inhibition

Aurora Kinase A is often overexpressed in various cancers and plays a crucial role in cell cycle progression by promoting the stability of the oncoprotein c-Myc. It achieves this by inhibiting



GSK3β, a kinase that targets c-Myc for degradation. Inhibitors synthesized from **3,5-Difluorobenzoic acid** can block Aurora Kinase A, leading to the destabilization and subsequent degradation of c-Myc, thereby inhibiting tumor cell proliferation.



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Role of **3,5-Difluorobenzoic acid** in Aurora Kinase A inhibition.

## **Other Applications**

Beyond pharmaceuticals, **3,5-Difluorobenzoic acid** and its derivatives are utilized in:

- Agrochemicals: As an intermediate for herbicides and pesticides.[2]
- Materials Science: In the synthesis of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.
- Analytical Chemistry: As a reagent in chromatography and spectroscopy for the analysis of complex mixtures.

## Safety and Handling

**3,5-Difluorobenzoic acid** is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Store in a cool, dry, and well-ventilated area.

#### Conclusion

**3,5-Difluorobenzoic acid** is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its unique properties, conferred by the difluoro substitution pattern, make it a versatile and valuable synthetic intermediate. This guide provides a foundational understanding of its characteristics and applications, aiming to facilitate its effective use in research and development.

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